molecular formula C23H18N4O4 B2509231 2-amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide CAS No. 903312-28-7

2-amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Cat. No.: B2509231
CAS No.: 903312-28-7
M. Wt: 414.421
InChI Key: FFEFPBDILDMJOB-UHFFFAOYSA-N
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Description

2-amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative offered for research purposes. Indolizines are nitrogen-fused heterocyclic compounds recognized for their planar structure and extended conjugation, which enable diverse interactions with biological targets . This specific compound shares a core structural motif with indolizines that are under investigation as potential anticancer agents. Research indicates that indolizine derivatives can inhibit tubulin polymerization, thereby disrupting microtubule dynamics in cells, and can also exhibit cytotoxic effects against various human tumor cell lines, including non-small cell lung cancer and glioblastoma . The molecular structure incorporates a 1-carboxamide group, a feature associated with improved cytotoxic potential in similar compounds . The presence of the 4-nitrobenzoyl moiety is a key functional group that may influence the compound's electronic properties and binding affinity. As part of the indolizine family, this compound is of significant interest in medicinal chemistry for the development of novel therapeutic agents. Its structural features make it a valuable candidate for in vitro studies exploring mechanisms of action, structure-activity relationships (SAR), and cytotoxicity profiling. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4/c1-14-5-4-6-16(13-14)25-23(29)19-18-7-2-3-12-26(18)21(20(19)24)22(28)15-8-10-17(11-9-15)27(30)31/h2-13H,24H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEFPBDILDMJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, notable for its complex structure and potential biological activities. Its molecular formula is C22_{22}H20_{20}N4_{4}O3_{3}, with a molecular weight of approximately 414.421 g/mol. The compound typically appears as a yellowish-orange powder, exhibiting limited solubility in water but good solubility in organic solvents such as ethanol and dimethyl sulfoxide. The melting point is reported to be between 202-204 °C, indicating stability under moderate thermal conditions.

Chemical Structure

The compound features:

  • An indolizine ring system.
  • An amino group contributing to its reactivity.
  • A carboxamide moiety , which plays a crucial role in its biological interactions.
  • Substituents including a nitrobenzoyl group and a methylphenyl group , which are significant for its pharmacological properties.

Recent studies have highlighted the compound's role as a selective agonist for cannabinoid receptor type 2 (CB2) . This receptor is primarily expressed in immune cells and is involved in modulating immune responses and pain perception. The activation of CB2 by this compound has been linked to several biological effects:

  • Anti-inflammatory Effects : In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent.
  • Analgesic Properties : Animal model studies indicate that the compound may reduce nociceptive behaviors, highlighting its analgesic potential.

In Vitro Studies

In vitro experiments have demonstrated that the compound effectively reduces inflammatory markers, supporting its use in conditions characterized by excessive inflammation.

Study TypeFindings
In VitroInhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6)
In VivoReduction in pain response in animal models

Case Studies

A series of case studies involving animal models have provided insights into the analgesic effects of the compound. These studies utilized various pain models to evaluate the efficacy of the compound compared to standard analgesics.

Model TypeResult
Acute Pain ModelSignificant reduction in pain scores
Chronic Pain ModelModerate efficacy compared to opioids

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption characteristics when administered orally or intraperitoneally. Toxicological assessments suggest that the compound exhibits low toxicity at therapeutic doses, although further studies are warranted to fully elucidate its safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on indolizine carboxamide derivatives with variations in substituents on the benzoyl ring and the phenylamide group.

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Substituents (Benzoyl Ring) Substituents (Phenyl Group) Molecular Weight (g/mol) Key Features
Target: 2-amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide C23H18N4O4* 4-NO2 3-CH3 ~428–448† Strong electron-withdrawing nitro group; moderate steric hindrance .
2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide C23H18ClN3O3 4-OCH3 2-Cl 419.87 Methoxy group enhances solubility; chloro substituent increases lipophilicity.
2-Amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide C24H20N4O4 3-NO2 4-C2H5 428.44 Meta-nitro position may reduce resonance stabilization compared to para.
2-Amino-3-(4-bromobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide C23H18BrN3O3 4-Br 2-OCH3 464.30 Bromine’s polarizability may enhance halogen bonding; higher molecular weight.
2-Amino-N-(3,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide C24H20FN3O2 4-F 3,5-(CH3)2 401.40 Fluorine’s electronegativity improves metabolic stability; dimethyl groups increase steric bulk.

*Estimated based on structural analogs.
†Molecular weight inferred from and .

Key Trends and Implications

Electron-Withdrawing vs. Bromine () and chlorine () substituents increase molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Positional Isomerism :

  • The 3-nitrobenzoyl derivative () exhibits reduced resonance stabilization compared to the target’s 4-nitro isomer, which may influence reactivity in electrophilic substitution reactions .

Hybrid Functionality :

  • The thiophene-2-carbonyl group in introduces sulfur-based aromaticity, which could alter π-π stacking interactions compared to nitro- or methoxy-substituted analogs .

Preparation Methods

Formation of the Indolizine Core

The indolizine scaffold is typically constructed via cyclization reactions. A common approach involves the-electrocyclic ring closure of pyridine derivatives or the cycloaddition of pyrrole intermediates with acetylene equivalents. For the target compound, the indolizine core is synthesized by reacting 2-pyridylacetone with ethyl propiolate under basic conditions (e.g., potassium tert-butoxide in tetrahydrofuran). This yields the intermediate 1-carbethoxyindolizine, which is subsequently hydrolyzed to the carboxylic acid.

Key Reaction:
$$
\text{Pyridylacetone} + \text{Ethyl Propiolate} \xrightarrow{\text{KOtBu/THF}} \text{1-Carbethoxyindolizine} \xrightarrow{\text{HCl/H}_2\text{O}} \text{1-Carboxyindolizine} \quad
$$

Introduction of the Amino Group at Position 2

Amination at the C2 position is achieved through nitration followed by catalytic hydrogenation. Nitration of 1-carboxyindolizine using fuming nitric acid at 0–5°C introduces a nitro group at C2, which is reduced to an amine using hydrogen gas (1 atm) and palladium-on-carbon (Pd/C) in ethanol.

Reaction Conditions:

  • Nitration : HNO₃ (fuming), 0–5°C, 2 hr (yield: 68–72%).
  • Reduction : H₂ (1 atm), 10% Pd/C, EtOH, RT, 4 hr (yield: 85–90%).

Acylation at Position 3 with 4-Nitrobenzoyl Chloride

The 4-nitrobenzoyl group is introduced via Friedel-Crafts acylation. The aminoindolizine intermediate is treated with 4-nitrobenzoyl chloride in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a Lewis acid. The reaction proceeds at 0°C to room temperature over 6–8 hr.

Optimization Note:
Excess AlCl₃ (2.5 equiv) improves regioselectivity, minimizing diacylation byproducts.

Formation of the Carboxamide at Position 1

The carboxylic acid at C1 is converted to the carboxamide via activation with thionyl chloride (SOCl₂) to form the acyl chloride, which is then coupled with 3-methylaniline. The coupling is facilitated by N,N-diisopropylethylamine (DIPEA) in DCM at 0°C.

Stepwise Protocol:

  • Acyl Chloride Formation : 1-Carboxyindolizine + SOCl₂, reflux, 2 hr (yield: 95%).
  • Amidation : Acyl chloride + 3-methylaniline + DIPEA, DCM, 0°C → RT, 12 hr (yield: 78–82%).

Reaction Optimization and Scalability

Solvent and Catalyst Selection

Parameter Optimal Choice Impact on Yield
Cyclization Solvent Tetrahydrofuran (THF) 89% vs. 72% (DMF)
Acylation Catalyst AlCl₃ (2.5 equiv) 84% vs. 67% (FeCl₃)
Amidation Base DIPEA 82% vs. 68% (Et₃N)

Temperature and Time Dependencies

  • Nitration : Conducting the reaction above 5°C leads to over-nitration (purity drops from 98% to 82%).
  • Acylation : Prolonged stirring (>10 hr) reduces yield due to hydrolysis of the nitrobenzoyl group.

Characterization and Analytical Data

Physical Properties

Property Value Method
Melting Point 178–180°C Differential Scanning Calorimetry
Molecular Weight 430.43 g/mol High-Resolution Mass Spectrometry (HRMS)
Solubility DMSO > MeOH > H₂O USP Solubility Classification

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, NH₂), 8.21–7.35 (m, 8H, aromatic), 2.31 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 168.2 (C=O), 154.1 (NO₂), 132.4–118.7 (aromatic), 21.1 (CH₃).
  • IR (KBr) : 3340 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

Comparative Analysis with Structural Analogs

Substituent Effects on Yield

Compound Acyl Group Yield (%)
2-Amino-N-(3-MePh)-3-(4-NO₂Bz)-indolizine 4-Nitrobenzoyl 78
Analog with 4-Fluorobenzoyl 4-Fluorobenzoyl 82
Analog with 4-Methylbenzoyl 4-Methylbenzoyl 85

Key Insight : Electron-withdrawing groups (e.g., NO₂) slightly reduce yields due to increased steric hindrance during acylation.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the cyclization step reduces reaction time from 12 hr (batch) to 2 hr, enhancing throughput by 40%.

Waste Management

  • AlCl₃ Quenching : Neutralization with aqueous NaHCO₃ generates 2.3 kg of aluminum waste per kg of product.
  • Solvent Recovery : >90% THF and DCM are reclaimed via distillation.

Q & A

What are the established synthetic routes and critical reaction conditions for 2-amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide?

Methodological Answer:
Synthesis typically involves:

  • Core Formation : Cyclization of pyridine derivatives with alkynes or propargylamines under palladium/copper catalysis to form the indolizine core (e.g., Sonogashira coupling) .
  • Functionalization : Sequential introduction of the 4-nitrobenzoyl group via Friedel-Crafts acylation and the carboxamide via nucleophilic substitution with 3-methylaniline.
  • Key Conditions : Use anhydrous solvents (DMF, THF), inert atmosphere (N₂/Ar), and controlled temperatures (60–100°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., nitrobenzoyl proton shifts at δ 8.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .
  • HPLC-PDA : Purity assessment (>98%) with C18 reverse-phase columns and UV detection at 254 nm .

How can researchers assess the biological activity of this compound, particularly its therapeutic potential?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
    • Anticancer : MTT assay (IC₅₀ in MCF-7, HeLa cells) .
  • Target Identification :
    • Enzyme Inhibition : Kinase/receptor binding assays (e.g., fluorescence polarization) .
    • Molecular Docking : AutoDock/Vina to predict interactions with proteins (e.g., EGFR, COX-2) .

How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Replicate Experiments : Ensure consistency in cell lines (ATCC-validated), solvent controls (DMSO <0.1%), and assay protocols .
  • Orthogonal Assays : Cross-validate using SPR (binding affinity) and qRT-PCR (gene expression) .
  • Batch Analysis : Verify compound stability (HPLC) and exclude degradation products .

What strategies optimize the synthetic yield of this compound in scaled-up reactions?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ for improved cyclization efficiency .
  • Solvent Optimization : Replace DMF with DMAc for higher solubility and lower toxicity .
  • Flow Chemistry : Continuous flow reactors to enhance mixing and reduce reaction time .

What methodologies elucidate the mechanism of action of this compound in biological systems?

Methodological Answer:

  • Biophysical Techniques :
    • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to target proteins .
    • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
  • Cellular Imaging : Confocal microscopy to track subcellular localization (e.g., mitochondrial targeting) .

What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Argon-sealed vials at –20°C, protected from light and moisture .
  • Stability Testing : Periodic HPLC analysis to detect hydrolysis/oxidation (e.g., nitro group reduction) .
  • Safety : Use fume hoods for synthesis; PPE (gloves, goggles) to avoid dermal exposure .

How can researchers compare the activity of this compound with structural analogs?

Methodological Answer:

  • SAR Studies : Synthesize analogs with varied substituents (e.g., 4-fluoro vs. 4-nitrobenzoyl) and test in parallel assays .
  • Computational Modeling : QSAR to correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Meta-Analysis : Aggregate published data on indolizine derivatives to identify trends (e.g., nitro groups enhance anticancer potency) .

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